N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC14807952
Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O2 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(4-phenoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O2/c26-19(20(13-5-2-6-14-20)25-15-21-23-24-25)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,26) |
| Standard InChI Key | YAFTVQBARXTZSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)N4C=NN=N4 |
Introduction
N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that may belong to a class of molecules with potential applications in medicinal chemistry, materials science, or other fields. Its structure suggests it contains:
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A phenoxyphenyl group, which often contributes to hydrophobic interactions and potential biological activity.
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A tetrazole ring, commonly found in bioactive compounds due to its ability to mimic carboxylic acids and its role in hydrogen bonding.
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A cyclohexanecarboxamide moiety, which may influence the compound's solubility and binding characteristics.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the tetrazole ring: This is often achieved through cyclization reactions involving azides and nitriles.
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Attachment of the phenoxyphenyl group: This may involve nucleophilic aromatic substitution or coupling reactions.
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Cyclohexanecarboxamide formation: Likely achieved through amidation reactions.
Potential Applications
Based on its structure, potential applications could include:
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Pharmaceuticals: Tetrazole-containing compounds are often explored for their bioactivity, including roles as enzyme inhibitors or receptor agonists/antagonists.
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Materials Science: The combination of aromatic and heterocyclic groups may make it suitable for use in polymers or advanced materials.
Research Findings (Hypothetical)
If experimental data were available, this section would include:
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Spectroscopic Characterization: Data from NMR, IR, and MS to confirm the molecular structure.
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Biological Activity: Results from assays testing its efficacy against specific targets (e.g., enzymes or pathogens).
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Computational Studies: Molecular docking or dynamic simulations predicting its interactions with biological targets.
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